![molecular formula C19H18ClIN2O2 B12447188 N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12447188.png)
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring, which is fused with a phenyl ring substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives. The chlorination and iodination of the phenyl ring are achieved using appropriate halogenating agents under controlled conditions. The final step involves the attachment of the hexanamide group to the benzoxazole ring through amide bond formation, which can be facilitated by coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of halogen atoms on the phenyl ring enhances its binding affinity and specificity towards certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide
- **N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-N’-(2,5-dichlorobenzoyl)thiourea
- **N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide
Uniqueness
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide stands out due to its unique combination of a benzoxazole ring with a hexanamide group. This structural feature imparts distinct physicochemical properties and biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H18ClIN2O2 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide |
InChI |
InChI=1S/C19H18ClIN2O2/c1-2-3-4-5-18(24)22-13-7-9-17-16(11-13)23-19(25-17)14-10-12(21)6-8-15(14)20/h6-11H,2-5H2,1H3,(H,22,24) |
InChI Key |
ZCZJVMYEAMRQIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



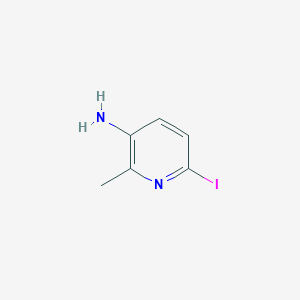
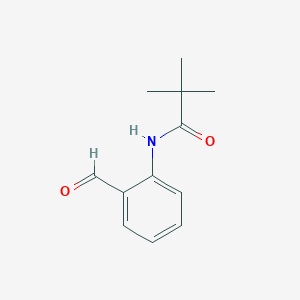
![4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B12447137.png)
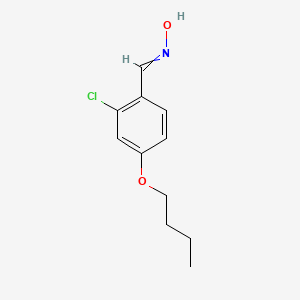
![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
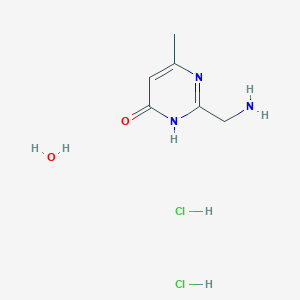
![2-Methyl-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12447163.png)
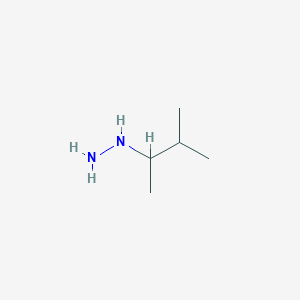

![1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12447175.png)
![5-Chloro-2-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12447182.png)
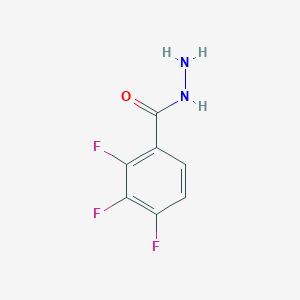
![tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B12447189.png)
